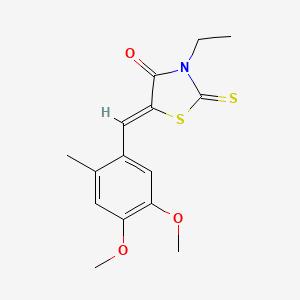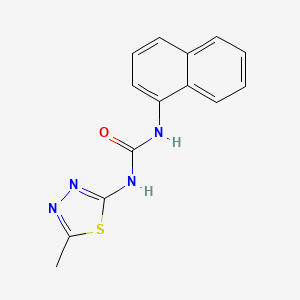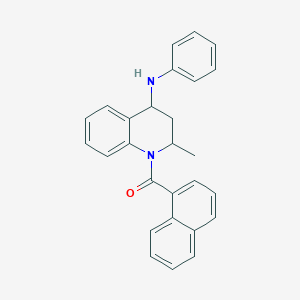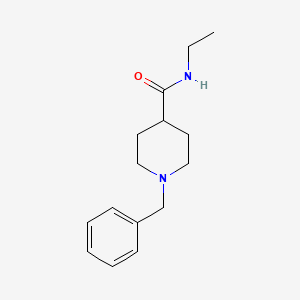
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide, also known as MEN 10755, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of naphthalene derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 is not fully understood, but it is believed to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 in lab experiments is its potent anticancer activity. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755. One potential area of research is the development of more efficient synthesis methods to obtain higher yields of pure N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 involves the reaction between ethyl 2-(bromomethyl)acetoacetate and 2-hydroxy-1,4-naphthoquinone. The reaction is catalyzed by potassium carbonate and takes place in a mixture of dimethylformamide and water. The resulting product is then purified by column chromatography to obtain pure N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755.
Applications De Recherche Scientifique
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)acetamide 10755 has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, it has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
N-ethyl-N-(1-hydroxy-3,4-dioxonaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-15(8(2)16)11-12(17)9-6-4-5-7-10(9)13(18)14(11)19/h4-7,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREZWBGZHPBCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C2=CC=CC=C2C(=O)C1=O)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5231518.png)
![3-benzyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231540.png)


![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)


![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)
![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)